Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate
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Overview
Description
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a hexanedioate backbone, with tridecyloxy substituents enhancing its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate typically involves a multi-step process. One common method includes the esterification of hexanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the tridecyloxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and high-performance polymers.
Mechanism of Action
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy groups can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the tridecyloxy substituents may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is unique due to its specific tridecyloxy substituents, which provide enhanced chemical stability and reactivity compared to similar compounds with shorter or longer alkoxy chains. This uniqueness makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Properties
CAS No. |
918626-39-8 |
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Molecular Formula |
C58H78O10 |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C58H78O10/c1-3-5-7-9-11-13-15-17-19-21-25-45-63-49-33-29-47(30-34-49)57(61)67-53-41-37-51(38-42-53)65-55(59)27-23-24-28-56(60)66-52-39-43-54(44-40-52)68-58(62)48-31-35-50(36-32-48)64-46-26-22-20-18-16-14-12-10-8-6-4-2/h29-44H,3-28,45-46H2,1-2H3 |
InChI Key |
PCXHYYSRTULZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Origin of Product |
United States |
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